molecular formula C21H17F3N2O4 B6481651 ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-09-6

ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6481651
CAS No.: 899733-09-6
M. Wt: 418.4 g/mol
InChI Key: IJEMRYJCGLRDFV-UHFFFAOYSA-N
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Description

This compound is known as ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate . It has a CAS Number of 478067-01-5 and a linear formula of C15H10F6N2O3 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10F6N2O3/c1-2-26-13(25)12-10(15(19,20)21)7-11(24)23(22-12)9-5-3-4-8(6-9)14(16,17)18/h3-7H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 380.25 . It is solid in its physical form .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-[[4-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4/c1-2-29-20(28)19-17(12-18(27)26(25-19)16-6-4-3-5-7-16)30-13-14-8-10-15(11-9-14)21(22,23)24/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEMRYJCGLRDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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